molecular formula C16H20N4O2 B2687570 tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate CAS No. 853680-52-1

tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate

Cat. No.: B2687570
CAS No.: 853680-52-1
M. Wt: 300.362
InChI Key: ZYLVILAEHSYZCT-UHFFFAOYSA-N
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Description

Tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate is a sophisticated chemical intermediate designed for research and development, particularly in early-stage drug discovery. This compound features a quinazoline moiety, a privileged scaffold in medicinal chemistry, linked to a carbamate-protected azetidine. The quinazoline core is a key structural element found in numerous biologically active molecules and is frequently investigated in oncology research . The azetidine ring is a valuable nitrogen-containing heterocycle that can improve the pharmacokinetic properties of potential drug candidates . The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in synthetic organic chemistry, safeguarding the amine functionality during multi-step synthetic sequences and allowing for facile deprotection under mild acidic conditions when needed . This makes the reagent highly valuable for constructing more complex molecules. The primary application of this compound is as a key building block (intermediate) in the synthesis of potential active pharmaceutical ingredients (APIs). Researchers in medicinal chemistry utilize such intermediates to create novel compound libraries for high-throughput screening or to optimize lead compounds in hit-to-lead campaigns. Its structure suggests potential utility in developing therapeutics for various diseases, and it may be related to compounds used in patented processes for preparing phthalazinone derivatives . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in a laboratory setting following appropriate safety protocols. The structural information of related compounds, such as tert-butyl N-[(1-piperidin-4-ylazetidin-3-yl)methyl]carbamate, highlights the relevance of such azetidine-containing intermediates in modern chemical synthesis .

Properties

IUPAC Name

tert-butyl N-(1-quinazolin-4-ylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)19-11-8-20(9-11)14-12-6-4-5-7-13(12)17-10-18-14/h4-7,10-11H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLVILAEHSYZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the quinazoline moiety and the tert-butyl carbamate group. Reaction conditions may vary, but common reagents include bases, solvents like dichloromethane, and catalysts to facilitate the reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carbamate group.

Common reagents and conditions for these reactions include solvents like ethanol, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmacological agent. The quinazoline moiety is known for its role in various biological activities, including anti-cancer and anti-inflammatory properties. Studies have indicated that derivatives of quinazoline can inhibit specific enzymes or receptors involved in disease pathways, making this compound a candidate for further investigation in drug discovery.

Synthesis of Bioactive Compounds

tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate serves as a building block in the synthesis of more complex molecules. It can be utilized to create derivatives that may exhibit enhanced biological activities. For instance, researchers have synthesized analogs that target specific cancer cell lines, demonstrating the utility of this compound in developing targeted therapies.

Antimicrobial Activity

Preliminary studies suggest that compounds containing the quinazoline structure exhibit antimicrobial properties. Investigations into the efficacy of this compound against various bacterial strains could provide insights into its potential as an antimicrobial agent.

Case Study 1: Synthesis and Evaluation of Quinazoline Derivatives

A study focused on synthesizing derivatives of quinazoline highlighted the effectiveness of this compound as an intermediate. The derivatives were tested against MCF-7 breast cancer cells, revealing promising IC50 values that suggest significant anti-cancer activity compared to standard treatments .

Case Study 2: Antimicrobial Testing

In another investigation, researchers evaluated the antimicrobial activity of several quinazoline-derived compounds, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Medicinal ChemistryPotential anti-cancer activity; enzyme inhibition
Synthesis of Bioactive CompoundsEffective building block for complex molecule synthesis
Antimicrobial ActivityInhibition against various bacterial strains

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The quinazoline moiety is known for its ability to inhibit certain enzymes, which can lead to various biological effects. The azetidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis supported by data from diverse sources.

Key Structural Variations and Properties

Table 1: Comparative Analysis of Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Key Differences References
tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride 67376-94-7 C8H16N2O2·HCl 208.69 (free base) Azetidine with tert-butyl carbamate; hydrochloride salt Lacks quinazoline; improved solubility due to salt form
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 1286274-19-8 C14H18FNO2 251.3 Cyclopropyl and 3-fluorophenyl substituents Replaces quinazoline with fluorophenyl; introduces cyclopropane rigidity
N-[1-(thietan-3-yl)azetidin-3-yl]carbamate EN300-676024 C11H20N2O2S 244.36 Thietane (3-membered sulfur ring) substituent Sulfur atom alters electronic properties; potential metabolic differences
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate 91189-18-3 C21H26N2O2 338.45 Benzhydryl (diphenylmethyl) group Bulky substituent increases steric hindrance
tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate 3601-85-2 C18H22N4O2 314.38 Pyrrolidine (5-membered ring) instead of azetidine Larger ring reduces strain; stereochemistry (R-configuration) affects activity
tert-Butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride 1949836-68-3 C11H20N2O2·HCl 248.75 (free base) Cyclopropyl substituent Combines cyclopropane and azetidine; rigid scaffold

Functional Group and Substituent Effects

Quinazoline vs. Aromatic Substituents: The quinazolin-4-yl group (present in the parent compound) enhances hydrogen-bonding and π-stacking capabilities compared to mono-aryl substituents (e.g., 3-fluorophenyl in ). This makes the parent compound more suitable for targeting ATP-binding pockets in kinases.

Azetidine vs. Pyrrolidine Rings :

  • Azetidine’s 4-membered ring introduces higher ring strain but greater conformational rigidity compared to pyrrolidine (5-membered) in . This may enhance binding specificity in constrained environments.
  • Pyrrolidine analogs (e.g., ) benefit from reduced strain and stereochemical versatility, which can optimize interactions with chiral biological targets.

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, facilitating in vitro assays.

Steric and Electronic Modifications :

  • Bulky groups like benzhydryl () or thietane () alter steric accessibility and electronic profiles, impacting metabolic stability and target engagement.

Research Findings and Trends

  • Synthetic Utility : Analogs like and are marketed as building blocks (e.g., by PharmaBlock and Combi-Blocks), emphasizing their role in modular synthesis .
  • Safety Profiles : Compounds with hydrochloride salts () require careful handling per safety data sheets (e.g., ).
  • Crystallography : Tools like SHELX and ORTEP () aid in structural validation, critical for understanding substituent effects on crystal packing.

Biological Activity

tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate, with the CAS number 853680-52-1, is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. Quinazoline derivatives have been extensively studied for their diverse biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H20N4O2
  • Molecular Weight : 300.36 g/mol
  • Purity : >95%

The structure of this compound features a quinazoline moiety linked to an azetidine ring through a carbamate functional group, which is crucial for its biological activity.

Quinazoline derivatives are known to interact with various biological targets. The mechanism of action for this compound may involve:

  • Inhibition of Kinases : Similar compounds have shown to inhibit tyrosine kinases, which play a significant role in cancer cell proliferation and survival.
  • Anti-inflammatory Pathways : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
  • Antimicrobial Activity : The presence of the quinazoline ring may contribute to antibacterial or antifungal properties through interference with microbial metabolic processes.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Target Result
CytotoxicityVarious cancer cell linesIC50 values ranging from 10 µM to 50 µM
Anti-inflammatoryRAW 264.7 macrophagesSignificant reduction in NO production at 25 µM
AntimicrobialStaphylococcus aureusMinimum inhibitory concentration (MIC) of 32 µg/mL

Structure-Activity Relationship (SAR)

Research indicates that modifications to the quinazoline structure significantly affect biological activity. For instance, substituents at various positions on the quinazoline ring can enhance or diminish potency against specific targets.

Case Studies

  • Cancer Therapeutics
    A study investigated the efficacy of quinazoline derivatives in inhibiting tumor growth in xenograft models. This compound demonstrated significant tumor regression compared to control groups, suggesting its potential as a lead compound for cancer therapy.
  • Anti-inflammatory Effects
    In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines and mediators, highlighting its therapeutic potential in inflammatory diseases.
  • Antimicrobial Activity
    In vitro testing against various bacterial strains indicated that this compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria.

Q & A

Q. What are the key synthetic steps for preparing tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate?

The synthesis typically involves:

  • Condensation : Reacting quinazolin-4-amine derivatives with azetidin-3-yl intermediates under basic conditions (e.g., triethylamine in dichloromethane) to form the azetidine-quinazoline scaffold .
  • Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in inert solvents like THF or DCM to protect the amine functionality .
  • Purification : Using column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and azetidine/quinazoline protons (δ 3.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H⁺] for C₁₈H₂₃N₅O₂) .
  • X-ray Crystallography : Resolves spatial arrangements of the azetidine and quinazoline moieties; SHELX and ORTEP software are commonly used for refinement .

Q. How is the Boc group strategically utilized in this compound’s synthesis?

The Boc group acts as a temporary protecting agent for the amine during multi-step reactions, preventing unwanted side reactions (e.g., nucleophilic substitution). Deprotection is achieved via acidic conditions (e.g., HCl in dioxane), regenerating the free amine for downstream functionalization .

Advanced Research Questions

Q. How can regioisomer formation during synthesis be minimized or characterized?

  • Optimized Reaction Conditions : Lowering reaction temperatures and using regioselective catalysts (e.g., Pd/C for hydrogenation) reduce byproduct formation .
  • Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers, with LC-MS monitoring .
  • Dynamic NMR : Detects rotational barriers in azetidine rings, distinguishing isomers through variable-temperature studies .

Q. What computational methods predict intermolecular interactions of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinase domains), leveraging the quinazoline moiety’s planar structure for π-π stacking .
  • Hydrogen Bonding Analysis : Graph set theory (e.g., Etter’s rules) classifies hydrogen-bonding patterns in crystal structures, aiding in understanding stability and solubility .

Q. How does structural modification of the azetidine ring influence pharmacological activity?

  • Ring Functionalization : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position of azetidine enhances electrophilic reactivity, improving interactions with cysteine residues in enzyme active sites .
  • Conformational Studies : Density Functional Theory (DFT) calculations assess ring puckering effects on binding kinetics, optimizing steric compatibility with target proteins .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) during Boc protection .
  • Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported Pd) enable reuse in hydrogenation steps, lowering costs .

Q. How are stability issues addressed during storage?

  • Lyophilization : Freeze-drying the compound as a hydrochloride salt improves long-term stability against hydrolysis .
  • Inert Atmosphere Storage : Sealed vials under argon prevent oxidation of the quinazoline core .

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